molecular formula C23H20F3N3O3 B11481456 2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11481456
M. Wt: 443.4 g/mol
InChI Key: OFJCNKNTEFSFQF-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20F3N3O3

Molecular Weight

443.4 g/mol

IUPAC Name

2-(methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H20F3N3O3/c1-30-13-19-21(15-6-10-17(32-3)11-7-15)22-27-18(14-4-8-16(31-2)9-5-14)12-20(23(24,25)26)29(22)28-19/h4-12H,13H2,1-3H3

InChI Key

OFJCNKNTEFSFQF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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